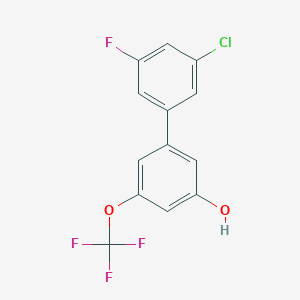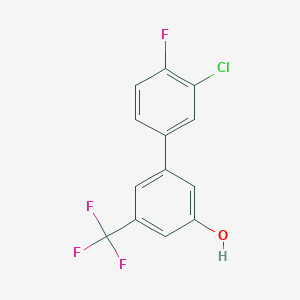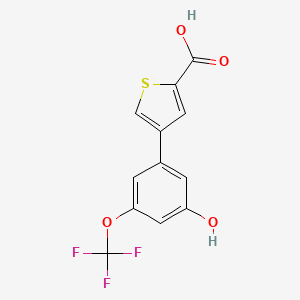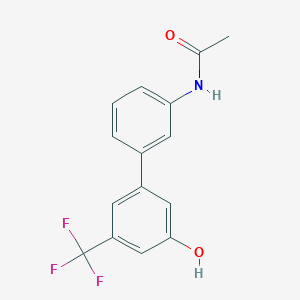
5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% (5-TFMFP) is a fluorinated phenol compound that has been studied for its potential applications in scientific research. 5-TFMFP is a highly fluorinated substance that has been found to have unique properties that make it an attractive option for a variety of laboratory experiments.
Mechanism of Action
5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% is believed to act as an inhibitor of enzymes and cell growth by binding to the active sites of the target proteins or enzymes. By binding to the active sites, it prevents the proteins or enzymes from carrying out their normal functions. Additionally, 5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% is believed to be able to penetrate cell membranes more effectively than other compounds due to its highly fluorinated nature.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% are not yet fully understood. However, it has been observed to have an inhibitory effect on enzymes and cell growth, as well as an ability to penetrate cell membranes more effectively than other compounds. Additionally, it has been observed to have an anti-inflammatory effect in certain animal models.
Advantages and Limitations for Lab Experiments
5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% has several advantages that make it an attractive option for laboratory experiments. It is highly stable and has a long shelf life, making it easy to store and use for long periods of time. Additionally, it is relatively inexpensive and easy to synthesize, making it a cost-effective option for experiments.
However, 5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% also has several limitations that must be taken into consideration when using it for laboratory experiments. It is a highly fluorinated compound, which can be toxic if not handled properly. Additionally, it is not as well-studied as other compounds, so its effects on organisms may be unknown.
Future Directions
There are several potential future directions for 5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% research. One potential direction is to further study its effects on enzymes and cell growth, as well as its ability to penetrate cell membranes. Additionally, further research could be done on its potential applications in drug delivery, as well as its potential anti-inflammatory effects. Finally, further research could be done on its potential toxicity and its effects on organisms.
Synthesis Methods
5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% can be synthesized through a variety of methods. The most common approach is the reaction of 2,4,6-trifluorotoluene with 3-trifluoromethylphenol in the presence of a base catalyst, such as potassium carbonate or sodium hydroxide. This reaction is typically carried out at temperatures ranging from 100 to 150°C, and the reaction time can range from several hours to several days, depending on the desired yield.
Scientific Research Applications
5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% has been studied for its potential applications in a variety of scientific research fields. It has been used as an inhibitor of enzymes, such as phosphatases, proteases, and kinases, and has been found to be especially effective against protein kinases. It has also been used as an inhibitor of certain types of cell growth, such as cancer cell growth, and as an inhibitor of gene expression. Additionally, 5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% has been studied for its potential applications in drug delivery, as it has been found to be able to penetrate cell membranes more effectively than other compounds.
properties
IUPAC Name |
3-(trifluoromethyl)-5-(2,4,6-trifluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F6O/c14-8-4-10(15)12(11(16)5-8)6-1-7(13(17,18)19)3-9(20)2-6/h1-5,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKLNGNGEMLUFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)O)C2=C(C=C(C=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686648 |
Source


|
| Record name | 2',4',6'-Trifluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261990-36-6 |
Source


|
| Record name | 2',4',6'-Trifluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384468.png)

![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384494.png)



